Target Engagement: FPRL1 Agonist Potency Relative to In-Class Baseline
The compound is disclosed within a genus claimed to modulate FPRL1 activity. While the patent [1] provides an EC50 range for the genus (typically <10 µM in cell-based calcium mobilization assays), the specific, isolated EC50 value for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is not explicitly reported. Its activity must be inferred from its structural proximity to exemplified active analogs. The critical differentiation is the presence of the 2,3-dimethoxyphenyl urea terminus, which, based on patent SAR tables, was identified as one of the preferred fragments for maintaining agonist potency, in contrast to unsubstituted or mono-methoxy phenyl analogs that show significantly reduced or no activity at the tested concentrations.
| Evidence Dimension | Functional FPRL1 agonist activity (calcium mobilization assay) |
|---|---|
| Target Compound Data | Not reported as an isolated value; inferred to be within the general active range of the most potent exemplified genus compounds (EC50 < 1 µM). |
| Comparator Or Baseline | Compound with hydrogen replacing the 2,3-dimethoxy substitution pattern (implied inactive at the highest tested concentration, e.g., >10 µM). |
| Quantified Difference | Cannot be precisely quantified from public data for the specific compound. The difference is inferred to be >10-fold based on patent genus activity trends. |
| Conditions | Cell-based calcium mobilization assay (FPRL1-transfected cells); exact conditions for this compound are not publicly detailed. |
Why This Matters
Confirms the compound's membership in an active FPRL1-agonist chemotype, a starting point for inflammation research, whereas analogs lacking the 2,3-dimethoxy feature are likely to be inactive based on class-level SAR.
- [1] Urea derivative or pharmacologically acceptable salt thereof. U.S. Patent Application Publication No. US 2018/0290974 A1, filed June 18, 2018. View Source
